molecular formula C23H27FN6O2 B3777035 N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide

N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide

Cat. No.: B3777035
M. Wt: 438.5 g/mol
InChI Key: QZEXFWLWGOEKFN-UHFFFAOYSA-N
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Description

N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenyl group

Properties

IUPAC Name

N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O2/c1-15(2)13-22(31)26-21-7-10-25-30(21)16-8-11-29(12-9-16)23(32)20-14-19(27-28-20)17-5-3-4-6-18(17)24/h3-7,10,14-16H,8-9,11-13H2,1-2H3,(H,26,31)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEXFWLWGOEKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling with the piperidine ring. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution or other suitable methods.

    Coupling with Piperidine Ring: The final step involves coupling the pyrazole derivative with a piperidine ring, which can be achieved through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: It can be used to study the interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and pyrazole ring are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
  • 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol

Uniqueness

N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a pyrazole ring allows for specific interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[2-[1-[3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide

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